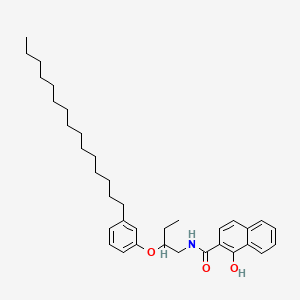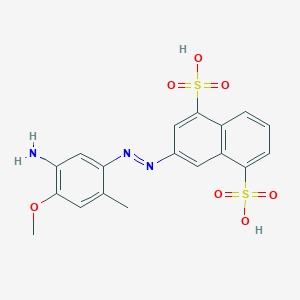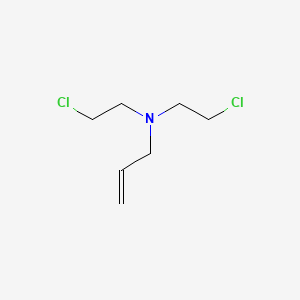
Allylamine, N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylamine, N,N-bis(2-chloroethyl)-: is a chemical compound with the molecular formula C7H13Cl2N. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an allylamine backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allylamine, N,N-bis(2-chloroethyl)- typically involves the reaction of allylamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Allylamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Pyridine, sodium hydroxide, or other bases are commonly used to facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of substituted allylamines or other derivatives.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of reduced amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Allylamine, N,N-bis(2-chloroethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also employed in the synthesis of biologically active molecules .
Medicine: The compound has applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to alkylate DNA makes it a valuable tool in cancer research .
Industry: In the industrial sector, Allylamine, N,N-bis(2-chloroethyl)- is used in the production of polymers and other materials. Its reactivity makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Allylamine, N,N-bis(2-chloroethyl)- involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups react with nucleophiles such as DNA, leading to the formation of cross-links and subsequent disruption of cellular processes. This alkylation mechanism is the basis for its use as an anticancer agent, as it can inhibit the proliferation of cancer cells by interfering with DNA replication .
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of an allyl group.
N,N-bis(2-chloroethyl)hydrazine: Contains a hydrazine moiety instead of an allylamine.
Uniqueness: Allylamine, N,N-bis(2-chloroethyl)- is unique due to its allyl group, which imparts different reactivity and properties compared to its analogs. This uniqueness makes it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
63905-36-2 |
|---|---|
Molecular Formula |
C7H13Cl2N |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H13Cl2N/c1-2-5-10(6-3-8)7-4-9/h2H,1,3-7H2 |
InChI Key |
ISDBSWZMAMHJRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


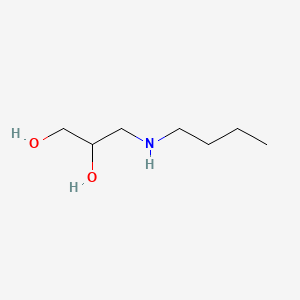
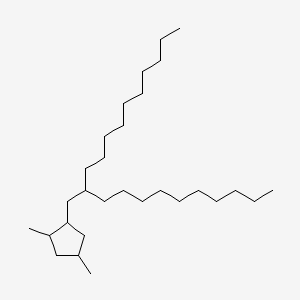
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
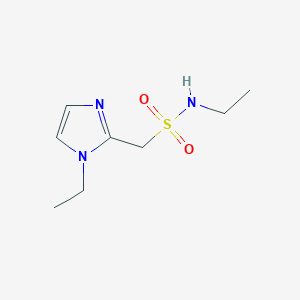
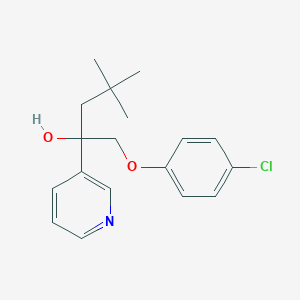
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
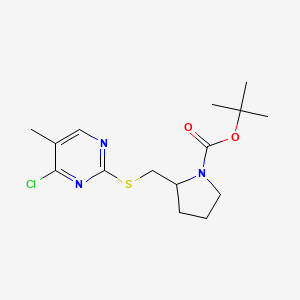
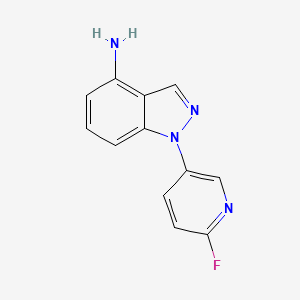
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
